![molecular formula C18H23N3O5S B2581154 N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine CAS No. 869075-44-5](/img/structure/B2581154.png)
N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine is a useful research compound. Its molecular formula is C18H23N3O5S and its molecular weight is 393.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,5-dimethoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine, also referred to as BRD9647, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and metabolic disorders. This article details the biological activity of the compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C22H21N3O6S
- Molecular Weight : 427.5 g/mol
- IUPAC Name : N-(2,5-dimethoxyphenyl)sulfonyl-N'-[2-(4-methoxyphenyl)ethyl]guanidine
- InChI Key : OMUJNJUHZHOBJY-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cell proliferation and survival. Studies have shown that the compound interferes with the function of kinesin-5, a motor protein critical for mitotic spindle formation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, particularly those derived from multiple myeloma .
Anticancer Activity
Research indicates that BRD9647 exhibits significant anticancer properties, especially against multiple myeloma. It has been shown to inhibit the growth of myeloma cells by targeting pathways associated with cell survival and proliferation. In vitro studies have demonstrated that treatment with BRD9647 leads to a marked reduction in cell viability and induces apoptosis in myeloma cell lines .
Anti-diabetic Effects
In addition to its anticancer properties, BRD9647 has been identified as a potential anti-diabetic agent. A study reported that the compound significantly enhanced glucose uptake in C2C12 muscle cells, doubling the uptake at a concentration of 50 μM. It also upregulated key proteins involved in glucose metabolism, including pAMPK and pACC, suggesting its utility in managing diabetes .
Case Studies and Research Findings
-
Multiple Myeloma Treatment :
- A clinical study involving patient-derived primary myeloma samples demonstrated that BRD9647 effectively inhibited cell growth and induced apoptosis through its action on kinesin-5. The results suggest a promising avenue for developing targeted therapies for multiple myeloma patients.
- Diabetes Management :
Comparison with Similar Compounds
Compound Name | Mechanism | Selectivity | Potency |
---|---|---|---|
BRD9647 | Kinesin-5 inhibition | High | Strong |
Vorinostat | HDAC inhibition | Moderate | Variable |
BRD9876 | Partial activity against myeloma | Moderate | Moderate |
BRD9647 stands out due to its high selectivity and potency against cancer cells compared to other similar compounds like Vorinostat and BRD9876. This unique profile supports its further development as a targeted therapy for multiple myeloma and potentially other malignancies.
Propriétés
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2-[2-(4-methoxyphenyl)ethyl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-24-14-6-4-13(5-7-14)10-11-20-18(19)21-27(22,23)17-12-15(25-2)8-9-16(17)26-3/h4-9,12H,10-11H2,1-3H3,(H3,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGZGVKHIDSUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.